3-O-trans-p-coumaroyltormentic acid

Description

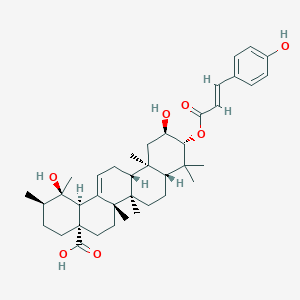

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-1,11-dihydroxy-10-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H54O7/c1-23-16-19-39(33(43)44)21-20-36(5)26(31(39)38(23,7)45)13-14-29-35(4)22-27(41)32(34(2,3)28(35)17-18-37(29,36)6)46-30(42)15-10-24-8-11-25(40)12-9-24/h8-13,15,23,27-29,31-32,40-41,45H,14,16-22H2,1-7H3,(H,43,44)/b15-10+/t23-,27-,28+,29-,31-,32+,35+,36-,37-,38-,39+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZORLJPADUHVJE-QWBBESJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC(=O)C=CC6=CC=C(C=C6)O)O)C)C)C2C1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)OC(=O)/C=C/C6=CC=C(C=C6)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H54O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

634.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Natural Sources, Isolation, and Biological Activity of 3-O-trans-p-coumaroyltormentic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-O-trans-p-coumaroyltormentic acid, a significant ursane-type pentacyclic triterpenoid (B12794562).[1] Esteemed for its diverse pharmacological potential, this compound has garnered attention for its anti-cancer, anti-inflammatory, and antioxidant properties.[1][2][3][4][5][6] This guide details its primary natural sources, presents methodologies for its extraction and characterization, and elucidates key signaling pathways through which it exerts its biological effects.

Natural Sources of 3-O-trans-p-coumaroyltormentic Acid

3-O-trans-p-coumaroyltormentic acid has been isolated from a variety of plant species. The concentration and presence can vary significantly based on the plant part, geographical location, and cultivation methods. The following table summarizes the key botanical sources identified in the scientific literature.

| Plant Species (Scientific Name) | Family | Plant Part(s) | Reported Yield / Notes |

| Aronia melanocarpa (Black Chokeberry) | Rosaceae | Berries | Isolated via activity-guided fractionation; specific yield not detailed.[2] |

| Eriobotrya japonica (Loquat) | Rosaceae | Leaves, Callus Culture | Identified as a constituent of leaves.[1][6] Callus cultures produce a mixture of cis and trans isomers, with total triterpene content reaching approximately 50 mg/g dry weight.[7][8] |

| Berberis koreana (Korean Barberry) | Berberidaceae | Not specified | Reported as a known source of the compound.[9] |

| Ficus mucuso | Moraceae | Not specified | Reported as a known source of the compound.[9] |

Experimental Protocols: Isolation and Characterization

The isolation and purification of 3-O-trans-p-coumaroyltormentic acid from plant matrices involve a multi-step process combining extraction and chromatography.

-

Preparation of Plant Material : The selected plant parts (e.g., dried berries or leaves) are ground into a fine powder to maximize the surface area for solvent extraction.[2][10]

-

Solvent Extraction : The powdered material is extracted with an organic solvent, typically ethanol (B145695) or methanol, often at room temperature over an extended period or under reflux. The resulting filtrate is concentrated under reduced pressure to yield a crude extract.[10]

-

Solvent Partitioning : The crude extract is suspended in water and partitioned sequentially with solvents of increasing polarity, such as ethyl acetate (B1210297). This step separates compounds based on their polarity, with triterpenoids like 3-O-trans-p-coumaroyltormentic acid concentrating in the ethyl acetate fraction.[10]

-

Column Chromatography : The dried ethyl acetate fraction is subjected to silica (B1680970) gel column chromatography. A gradient elution system, commonly using a mixture of hexane (B92381) and ethyl acetate, is employed to separate the compounds into fractions of decreasing polarity.[2][10]

-

High-Performance Liquid Chromatography (HPLC) : Fractions identified as containing the target compound (e.g., by Thin Layer Chromatography) are pooled and subjected to further purification using preparative reverse-phase HPLC (RP-HPLC) to yield the pure compound.[2][4]

The definitive identification of the isolated compound is achieved through modern spectroscopic techniques.

-

Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight. The compound typically shows quasimolecular ion peaks at m/z 635.2 [M+H]⁺ in positive mode and m/z 633.2 [M-H]⁻ in negative mode, corresponding to a molecular weight of 634.[2]

-

Nuclear Magnetic Resonance (NMR) : 1D (¹H, ¹³C) and 2D NMR spectroscopy are employed for complete structural elucidation. ¹H NMR spectra confirm the presence of a trans-p-coumaroyl moiety with characteristic signals for trans-conjugated olefinic protons and a 1,4-disubstituted benzene (B151609) ring, while the remaining signals are typical for a triterpenoid structure.[2]

Biological Activity and Key Signaling Pathways

3-O-trans-p-coumaroyltormentic acid has demonstrated significant bioactivity, particularly in the fields of oncology and inflammation.

Studies have shown that this compound can inhibit the proliferation of breast cancer cells and, crucially, target the cancer stem cell (CSC) population responsible for tumor recurrence and metastasis.[2][4]

The mechanism involves:

-

Inhibition of Mammosphere Formation : It effectively prevents the formation of mammospheres, an in-vitro characteristic of CSCs.[2][5]

-

Reduction of CSC Markers : Treatment leads to a decrease in the CD44high/CD24low subpopulation and aldehyde dehydrogenase (ALDH)-positive cells, both of which are established markers for breast CSCs.[2][4]

-

Downregulation of c-Myc : A primary mechanism of action is the reduction of the c-Myc protein, a critical transcription factor for CSC survival. The compound induces the degradation of c-Myc, leading to the downregulation of self-renewal genes like SOX2 and OCT4, ultimately inhibiting CSC proliferation and survival.[2][4][5]

The esterification of tormentic acid with a trans-p-coumaroyl group significantly enhances its anti-inflammatory properties.[3] This is achieved through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.

The mechanism involves:

-

Reduction of Pro-inflammatory Mediators : The compound effectively decreases cellular levels of reactive oxygen species (ROS), nitric oxide (NO), and pro-inflammatory cytokines such as TNF-α, IL-8, CCL2, and CXCL5 in macrophages stimulated by lipopolysaccharide (LPS).[3]

-

Inhibition of NF-κB Activation : It directly inhibits the activation of the NF-κB transcription factor. This has been observed in both TLR4-dependent (e.g., LPS-induced) and TLR4-independent models, indicating a broad inhibitory effect on this critical inflammatory pathway.[3]

References

- 1. The Occurrence and Biological Activity of Tormentic Acid—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Triterpene Acid (3- O- p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 3-O-(E)-p-coumaroyl tormentic acid from Eriobotrya japonica leaves induces caspase-dependent apoptotic cell death in human leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Production of bioactive triterpenes by Eriobotrya japonica calli [pubmed.ncbi.nlm.nih.gov]

- 8. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 9. 3-O-Trans-P-Coumaroyltormentic Acid | C39H54O7 | CID 14335955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. jfda-online.com [jfda-online.com]

An In-depth Technical Guide to the Chemical and Biological Properties of 3-O-trans-p-coumaroyltormentic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 3-O-trans-p-coumaroyltormentic acid, a pentacyclic triterpenoid (B12794562) with significant therapeutic potential. The information presented herein is intended to support further research and development efforts in oncology and related fields.

Chemical Properties

3-O-trans-p-coumaroyltormentic acid is a natural product that has been isolated from various plant species, including Aronia melanocarpa (aronia extracts), Ficus mucuso, and Berberis koreana.[1][2][3] It is a derivative of tormentic acid, esterified with a trans-p-coumaric acid moiety.[1][4] The cis-isomer, 3-O-cis-p-coumaroyltormentic acid, is a closely related compound with the same molecular weight.[1][5]

Table 1: Physicochemical and Spectroscopic Properties of 3-O-trans-p-coumaroyltormentic acid

| Property | Value | Source |

| Molecular Formula | C₃₉H₅₄O₇ | [2][6] |

| Molecular Weight | 634.8 g/mol | [2][6] |

| IUPAC Name | (1R,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-1,11-dihydroxy-10-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | [2] |

| CAS Number | 121064-78-6 | [2][6] |

| Synonyms | 3-O-p-coumaroyltormentic acid | [2] |

| Mass Spectrometry (ESI-MS) | m/z 635.2 [M+H]⁺ (positive mode), m/z 633.2 [M-H]⁻ (negative mode) | [1][7] |

| ¹H NMR (in CD₃OD) | Signals for a 1,4-disubstituted benzene (B151609) at δ 7.45 and 6.38, and two trans-conjugated olefinic protons at δ 7.61 and 6.80. Other signals are typical for a triterpenoid. | [1] |

| ¹³C NMR | 39 carbon signals consistent with tormentic acid esterified with coumaric acid. | [1][4] |

Biological Activity and Mechanism of Action

3-O-trans-p-coumaroyltormentic acid has demonstrated significant anti-cancer properties, particularly against breast cancer stem cells (CSCs).[1][8] It has also been shown to induce caspase-dependent apoptotic cell death in human leukemia cell lines.[9]

Key Biological Effects:

-

Inhibition of Cancer Stem Cells: The compound inhibits the formation of mammospheres, which are clusters of cancer stem cells, in a dose-dependent manner.[1][8] It also reduces the population of cells with the CD44high/CD24low CSC marker profile.[8]

-

Anti-proliferative Activity: It has shown a concentration-dependent inhibition of cell proliferation in human breast cancer cell lines such as MCF-7 and MDA-MB-231.[7]

-

Downregulation of Self-Renewal Genes: Treatment with 3-O-trans-p-coumaroyltormentic acid leads to a decrease in the expression of key self-renewal genes in CSCs, including Sox2, CD44, and Oct4.[1][7]

-

Induction of c-Myc Degradation: A primary mechanism of action is the reduction of c-Myc protein levels, a crucial factor for CSC survival.[8] The compound promotes the proteasome-mediated degradation of c-Myc through a ubiquitin-independent pathway.[1][7]

The following diagram illustrates the proposed signaling pathway for the inhibition of breast cancer stem cells by 3-O-trans-p-coumaroyltormentic acid.

Caption: Proposed mechanism of action for 3-O-trans-p-coumaroyltormentic acid.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following protocols are based on published studies involving 3-O-trans-p-coumaroyltormentic acid.

The following workflow outlines the bioassay-guided isolation of 3-O-trans-p-coumaroyltormentic acid.

Caption: Workflow for the isolation of 3-O-trans-p-coumaroyltormentic acid.

-

Extraction: The plant material (e.g., dried aronia powder) is extracted with methanol.[4]

-

Fractionation: The methanol extract is partitioned with ethyl acetate to obtain a bioactive fraction.[4]

-

Chromatography: The ethyl acetate fraction is subjected to repeated chromatographic separations, including silica gel column chromatography and preparative thin-layer chromatography (TLC).[4]

-

Final Purification: High-performance liquid chromatography (HPLC) is used for the final purification of the compound.[4]

-

Structure Elucidation: The structure of the isolated compound is confirmed using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1][7]

This assay is used to measure the anti-proliferative effects of the compound.

-

Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates.

-

Treatment: After cell attachment, they are treated with increasing concentrations of 3-O-trans-p-coumaroyltormentic acid for a specified period (e.g., 48 hours).[1][7]

-

MTS Reagent Addition: The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.[1][7]

-

Incubation and Measurement: The plates are incubated to allow for the conversion of MTS to formazan (B1609692) by viable cells. The absorbance is then measured at a specific wavelength to determine cell viability.

This assay assesses the ability of the compound to inhibit cancer stem cell self-renewal.

-

Single-Cell Suspension: Cancer cells are dissociated into a single-cell suspension.

-

Seeding in Non-Adherent Plates: The cells are plated in ultra-low attachment plates with mammosphere-promoting media.

-

Treatment: The cells are treated with 3-O-trans-p-coumaroyltormentic acid or a vehicle control (e.g., DMSO).[4]

-

Incubation: The plates are incubated for a period (e.g., seven days) to allow for mammosphere formation.[4]

-

Quantification: The number and size of the mammospheres are observed and quantified using a microscope.

This technique is used to detect changes in protein levels, such as c-Myc.

-

Protein Extraction: Total protein is isolated from cells treated with 3-O-trans-p-coumaroyltormentic acid.

-

SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1]

-

Membrane Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.[1]

-

Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding, then incubated with primary antibodies against the target protein (e.g., c-Myc) and a loading control (e.g., β-actin).[1]

-

Secondary Antibody and Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme, and the protein bands are visualized using a chemiluminescent substrate.

This method is used to quantify the expression of specific genes.

-

RNA Extraction: Total RNA is extracted from treated and control cells.

-

Reverse Transcription: The RNA is reverse-transcribed into complementary DNA (cDNA).

-

Real-Time PCR: The cDNA is used as a template for real-time PCR with specific primers for the genes of interest (e.g., Sox2, CD44, Oct4).[1]

-

Data Analysis: The relative expression of the target genes is calculated and normalized to a housekeeping gene.

This guide provides a foundational understanding of the chemical and biological properties of 3-O-trans-p-coumaroyltormentic acid. The detailed protocols and mechanistic insights are intended to facilitate further investigation into its potential as a novel anti-cancer agent.

References

- 1. mdpi.com [mdpi.com]

- 2. 3-O-Trans-P-Coumaroyltormentic Acid | C39H54O7 | CID 14335955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CHEBI:69745 [ebi.ac.uk]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. usbio.net [usbio.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Triterpene Acid (3- O- p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Occurrence and Biological Activity of Tormentic Acid—A Review - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling 3-O-trans-p-coumaroyltormentic Acid: A Triterpenoid with Potent Anti-Cancer Stem Cell Activity

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, characterization, and biological activity of 3-O-trans-p-coumaroyltormentic acid, a pentacyclic triterpenoid (B12794562) identified as a potent inhibitor of breast cancer stem cells (CSCs). This document details the isolation and structure elucidation of the compound, presents its quantitative biological data, outlines the experimental protocols for its study, and visualizes its mechanism of action through signaling pathway diagrams. The information compiled herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are exploring novel therapeutic agents for cancer treatment.

Introduction

Cancer stem cells (CSCs) represent a subpopulation of tumor cells endowed with the capacity for self-renewal and differentiation, driving tumor initiation, progression, metastasis, and resistance to conventional therapies.[1] Targeting CSCs is therefore a promising strategy in the development of novel anti-cancer drugs.[1] Natural products have historically been a rich source of bioactive compounds with therapeutic potential.[2] Among these, pentacyclic triterpenes have demonstrated a broad range of pharmacological activities, including anti-inflammatory, anti-diabetic, and anti-cancer effects.[2] This guide focuses on 3-O-trans-p-coumaroyltormentic acid, a triterpene acid that has emerged as a significant inhibitor of breast CSCs.[3]

Discovery and Characterization

Isolation from Natural Sources

3-O-trans-p-coumaroyltormentic acid has been isolated from several plant species, including Aronia extracts, Ficus mucuso, and Berberis koreana.[3] One notable discovery involved activity-guided fractionation of extracts from Aronia berries (chokeberries) cultivated on Jeju Island, South Korea.[3] This process, aimed at identifying inhibitors of mammosphere formation (an in vitro indicator of CSC activity), led to the isolation of this active compound.[1][3]

Structure Elucidation

The chemical structure of the isolated compound was determined using a combination of spectroscopic techniques.[1][3] Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy were pivotal in identifying the molecule as 3-O-trans-p-coumaroyltormentic acid.[3]

Key Structural Features:

-

Molecular Formula: C₃₉H₅₄O₇[4]

-

Molecular Weight: 634.8 g/mol [4]

-

Core Structure: A pentacyclic triterpene skeleton of the ursane (B1242777) type.[2]

-

Key Substituents: A trans-p-coumaroyl group attached at the C-3 position of the tormentic acid backbone.[3]

Electrospray ionization (ESI) mass spectrometry established the molecular weight as 634, showing quasimolecular ion peaks at m/z 635.2 [M + H]⁺ in positive mode and m/z 633.2 [M − H]⁻ in negative mode.[3] The structural confirmation was achieved through ¹H and ¹³C 2-dimensional NMR analysis.[1][3]

Biological Activity and Quantitative Data

3-O-trans-p-coumaroyltormentic acid exhibits significant biological activity, particularly against breast cancer and breast CSCs.[1][3] Its primary mechanism of action involves the downregulation of the c-Myc protein, a key transcription factor in cell proliferation and survival.[3]

Anti-proliferative and Anti-CSC Effects

The compound has been shown to inhibit the proliferation of breast cancer cell lines and the formation of mammospheres in a dose-dependent manner.[1][3] It also reduces the subpopulation of cells with the CD44high/CD24low phenotype, a characteristic marker of breast CSCs, and decreases the population of aldehyde dehydrogenase (ALDH)-expressing cells.[1]

Table 1: In Vitro Activity of 3-O-trans-p-coumaroyltormentic Acid on Breast Cancer Cells

| Cell Line | Assay | Concentration | Effect | Reference |

| MCF-7 | MTS Assay (48h) | Increasing concentrations | Inhibition of cell proliferation | [3] |

| MDA-MB-231 | MTS Assay (48h) | Increasing concentrations | Inhibition of cell proliferation | [3] |

| MCF-7 | Mammosphere Formation | 40 µM | Inhibition of primary mammosphere formation | [3] |

| MDA-MB-231 | Mammosphere Formation | 40 µM | Inhibition of primary mammosphere formation | [3] |

| MDA-MB-231 | Migration Assay | Not specified | Inhibition of cell migration | [3] |

| MDA-MB-231 | Colony Formation Assay | Not specified | Inhibition of colony formation | [3] |

Modulation of Gene Expression

Treatment with 3-O-trans-p-coumaroyltormentic acid leads to a decrease in the expression of genes associated with self-renewal in CSCs, including SOX2, CD44, and OCT4.[1][3]

Experimental Protocols

Isolation and Purification

The isolation of 3-O-trans-p-coumaroyltormentic acid from Aronia extracts was achieved through a multi-step process.[1][3]

Detailed Steps:

-

Extraction: Ground Aronia berries were extracted with methanol.[3]

-

Fractionation: The crude extract underwent activity-guided fractionation based on its ability to inhibit mammosphere formation.[1]

-

Chromatography: The active fractions were subjected to repeated chromatographic separations, including silica gel chromatography, preparatory thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC), to yield the pure compound.[1]

Cell Viability Assay (MTS Assay)

-

Cell Seeding: Breast cancer cells (MCF-7 and MDA-MB-231) were seeded in 96-well plates.[3]

-

Treatment: Cells were treated with increasing concentrations of 3-O-trans-p-coumaroyltormentic acid for 48 hours.[3]

-

Measurement: Cell viability was assessed using the CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS).[3]

Mammosphere Formation Assay

-

Cell Seeding: Single-cell suspensions of breast cancer cells were plated in ultra-low attachment plates.[3]

-

Treatment: Cells were treated with 3-O-trans-p-coumaroyltormentic acid or a DMSO control.[3]

-

Incubation: Plates were incubated for a period sufficient for mammosphere formation (e.g., 7 days).[3]

-

Quantification: The number and size of mammospheres were observed and quantified.[3]

Gene Expression Analysis (Real-Time RT-PCR)

-

RNA Isolation: Total RNA was extracted from treated and control cells.

-

Reverse Transcription: cDNA was synthesized from the isolated RNA.

-

Real-Time PCR: The expression levels of target genes (SOX2, CD44, OCT4) were quantified using specific primers, with β-actin serving as an internal control.[3]

Signaling Pathway

The primary mechanism of action of 3-O-trans-p-coumaroyltormentic acid in inhibiting breast CSCs is through the degradation of the c-Myc protein.[3] This degradation occurs via a ubiquitin-independent pathway.[3] The reduction in c-Myc levels leads to a decrease in the expression of downstream target genes involved in cell growth, proliferation, and self-renewal, ultimately leading to the inhibition of CSC properties.[3]

Conclusion and Future Perspectives

3-O-trans-p-coumaroyltormentic acid has been identified as a promising natural compound with potent activity against breast cancer stem cells. Its ability to induce the degradation of c-Myc, a critical factor for CSC survival, highlights its therapeutic potential. Further preclinical and clinical studies are warranted to fully elucidate its efficacy, safety profile, and potential for development as a novel anti-cancer agent. The detailed methodologies and data presented in this guide provide a solid foundation for future research in this area.

References

- 1. Triterpene Acid (3- O- p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Occurrence and Biological Activity of Tormentic Acid—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-O-Trans-P-Coumaroyltormentic Acid | C39H54O7 | CID 14335955 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Unveiling of a Bioactive Saponin: A Technical Guide to the Biosynthesis of 3-O-trans-p-coumaroyltormentic Acid

For Immediate Release

[City, State] – December 5, 2025 – For researchers, scientists, and professionals in drug development, understanding the intricate biosynthetic pathways of novel bioactive compounds is paramount. This technical guide provides an in-depth exploration of the core biosynthesis of 3-O-trans-p-coumaroyltormentic acid, a triterpenoid (B12794562) saponin (B1150181) with noteworthy biological activities. While the complete enzymatic cascade for this specific molecule is still under active investigation, this paper synthesizes current knowledge on analogous pathways to propose a comprehensive theoretical framework, complete with detailed experimental protocols and data presentation formats to guide future research.

Introduction: The Significance of 3-O-trans-p-coumaroyltormentic Acid

3-O-trans-p-coumaroyltormentic acid is a naturally occurring pentacyclic triterpenoid saponin isolated from various plant species, including those of the Aronia genus. Triterpenoids, as a class, are known for their diverse pharmacological effects, and the addition of a p-coumaroyl group to the tormentic acid backbone can significantly modulate this bioactivity. Preliminary studies have highlighted its potential in several therapeutic areas, making the elucidation of its biosynthetic pathway a critical step for potential biotechnological production and drug development.

Proposed Biosynthesis Pathway

The biosynthesis of 3-O-trans-p-coumaroyltormentic acid is a multi-step process involving the convergence of two major metabolic pathways: the triterpenoid biosynthesis pathway and the phenylpropanoid pathway.

The Triterpenoid Backbone: Tormentic Acid Formation

The journey begins with the cyclization of 2,3-oxidosqualene, a common precursor for all triterpenoids. This reaction is catalyzed by a specific oxidosqualene cyclase (OSC) to form the initial pentacyclic triterpenoid skeleton. Subsequent modifications, primarily oxidation reactions mediated by cytochrome P450 monooxygenases (P450s), introduce hydroxyl groups at specific positions on the triterpenoid backbone, ultimately leading to the formation of tormentic acid.

The Acyl Donor: p-Coumaroyl-CoA Synthesis

Parallel to tormentic acid synthesis, the phenylpropanoid pathway is responsible for producing the p-coumaroyl moiety. This pathway starts with the amino acid phenylalanine, which is converted to cinnamic acid and then to p-coumaric acid. The final activation step involves the ligation of coenzyme A to p-coumaric acid, catalyzed by 4-coumarate-CoA ligase (4CL), to yield the high-energy acyl donor, p-coumaroyl-CoA.

The Crucial Acylation Step: Formation of 3-O-trans-p-coumaroyltormentic Acid

The final and defining step in the biosynthesis is the transfer of the p-coumaroyl group from p-coumaroyl-CoA to the 3-hydroxyl group of tormentic acid. This reaction is catalyzed by a specific acyltransferase. Based on known mechanisms in plant secondary metabolism, this enzyme likely belongs to the BAHD or SCPL family of acyltransferases. The identification and characterization of this specific "tormentic acid 3-O-p-coumaroyltransferase" is a key area for future research.

Quantitative Data

Currently, there is a lack of specific quantitative data in the public domain regarding the enzymatic kinetics of the 3-O-trans-p-coumaroyltormentic acid biosynthesis pathway. Future research should focus on determining the kinetic parameters of the involved enzymes to understand the efficiency and regulation of the pathway. The following table provides a template for the presentation of such data.

| Enzyme | Substrate(s) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Optimal pH | Optimal Temperature (°C) |

| Oxidosqualene Cyclase (hypothetical) | 2,3-Oxidosqualene | TBD | TBD | TBD | TBD | TBD |

| Cytochrome P450s (hypothetical) | Triterpenoid Intermediate | TBD | TBD | TBD | TBD | TBD |

| 4-Coumarate-CoA Ligase (4CL) | p-Coumaric Acid, CoA, ATP | TBD | TBD | TBD | TBD | TBD |

| Triterpenoid Acyltransferase (hypothetical) | Tormentic Acid, p-Coumaroyl-CoA | TBD | TBD | TBD | TBD | TBD |

| TBD: To Be Determined |

Experimental Protocols

The following section outlines detailed methodologies for the key experiments required to elucidate and characterize the biosynthesis pathway of 3-O-trans-p-coumaroyltormentic acid.

Identification and Cloning of Candidate Genes

-

Transcriptome Analysis: Perform RNA-sequencing of plant tissues known to produce 3-O-trans-p-coumaroyltormentic acid to identify candidate genes for oxidosqualene cyclases, P450s, and acyltransferases.

-

Gene Isolation and Cloning: Based on sequence homology to known enzymes, design primers to amplify the full-length coding sequences of candidate genes from cDNA. Clone the amplified genes into suitable expression vectors.

Heterologous Expression and Protein Purification

-

Expression System: Utilize a robust heterologous expression system, such as Escherichia coli or Saccharomyces cerevisiae, to produce the recombinant enzymes.

-

Protein Purification: Purify the expressed proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) to obtain a homogenous enzyme preparation for subsequent biochemical assays.

In Vitro Enzyme Assays

-

Reaction Mixture: Prepare a reaction mixture containing the purified recombinant enzyme, the appropriate substrate(s) (e.g., tormentic acid and p-coumaroyl-CoA for the acyltransferase assay), and a suitable buffer system.

-

Incubation: Incubate the reaction mixture at the optimal temperature and for a specific duration.

-

Reaction Termination and Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the product.

-

Product Analysis: Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the identity and quantity of the synthesized compound.

Analytical Methods

-

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid). .

-

Detection: UV detector at a wavelength corresponding to the absorbance maximum of the p-coumaroyl group (around 310 nm).

-

-

LC-MS Analysis:

-

Couple the HPLC system to a mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain high-resolution mass spectra of the product for accurate mass determination and fragmentation analysis to confirm its structure.

-

Conclusion and Future Perspectives

This technical guide provides a foundational framework for the scientific community to advance the understanding of 3-O-trans-p-coumaroyltormentic acid biosynthesis. The proposed pathway, based on established principles of plant secondary metabolism, offers a clear roadmap for future research. The immediate focus should be on the identification and functional characterization of the specific acyltransferase responsible for the final coumaroylation step. The successful elucidation of this pathway will not only contribute to the fundamental knowledge of plant biochemistry but also open avenues for the sustainable production of this promising bioactive compound through metabolic engineering and synthetic biology approaches.

In-Depth Technical Guide: Spectroscopic and Biological Profile of 3-O-trans-p-coumaroyltormentic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-O-trans-p-coumaroyltormentic acid, a pentacyclic triterpenoid (B12794562) with significant potential in cancer research. The document details the methodologies for its isolation and characterization and explores its mechanism of action related to the c-Myc signaling pathway, a key target in oncology.

Spectroscopic Data

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) established the molecular weight of 3-O-trans-p-coumaroyltormentic acid as 634 g/mol , consistent with the molecular formula C₃₉H₅₄O₇.[1][2]

| Parameter | Value | Reference |

| Molecular Formula | C₃₉H₅₄O₇ | [2] |

| Molecular Weight | 634.8 g/mol | [2] |

| Ionization Mode | ESI (Positive) | [1] |

| Quasi-molecular Ion | m/z 635.2 [M+H]⁺ | [1] |

| Ionization Mode | ESI (Negative) | [1] |

| Quasi-molecular Ion | m/z 633.2 [M-H]⁻ | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded in methanol-d₄ (CD₃OD). The data confirms the structure as a tormentic acid scaffold esterified with a trans-p-coumaroyl group at the C-3 position.[1]

¹H NMR Highlights: The spectrum features characteristic signals for a 1,4-disubstituted benzene (B151609) ring at δ 7.45 (d) and δ 6.38 (d), and two trans-conjugated olefinic protons at δ 7.61 (d) and δ 6.80 (d), indicative of the trans-p-coumaroyl moiety. The remaining signals are consistent with a pentacyclic triterpenoid structure.[1]

¹³C NMR Highlights: The spectrum displays a total of 39 carbon signals. The chemical shifts corresponding to the triterpene portion of the molecule align closely with those reported for tormentic acid.[1]

(Note: A complete, assigned table of ¹H and ¹³C NMR chemical shifts is typically found in the supplementary data of the primary research article but was not accessible through the performed searches.)

Infrared (IR) Spectroscopy

Specific IR data for 3-O-trans-p-coumaroyltormentic acid is not available. However, based on its functional groups and data from analogous coumaroyl triterpene esters, the following characteristic absorption bands can be predicted:[3]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| O-H Stretching | ~3400 (broad) | Hydroxyl groups (phenolic and alcoholic) |

| C-H Stretching | ~2950-2850 | Aliphatic CH₂, CH₃ |

| C=O Stretching | ~1680-1710 | Ester carbonyl & Carboxylic acid carbonyl |

| C=C Stretching | ~1630 & ~1605, 1515 | Alkene & Aromatic ring |

Experimental Protocols

The following sections detail the methodologies employed for the isolation and spectroscopic analysis of 3-O-trans-p-coumaroyltormentic acid.

Isolation Protocol

The compound was isolated from Aronia extracts using an activity-guided fractionation approach.

References

- 1. mdpi.com [mdpi.com]

- 2. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triterpene Acid (3- O- p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

3-O-trans-p-coumaroyltormentic acid literature review

An In-depth Technical Guide on 3-O-trans-p-coumaroyltormentic Acid: A Literature Review for Researchers and Drug Development Professionals

Introduction

3-O-trans-p-coumaroyltormentic acid is a naturally occurring pentacyclic triterpenoid (B12794562) compound.[1] It is a derivative of tormentic acid, a well-studied ursane-type triterpene known for a variety of biological activities, including anti-inflammatory, antidiabetic, and anticancer effects.[2] This guide provides a comprehensive review of the existing scientific literature on 3-O-trans-p-coumaroyltormentic acid, focusing on its biological activities, particularly its potential as an anticancer agent. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action. This compound has been isolated from various plant sources, including Aronia melanocarpa (black chokeberry) and Lysimachia clethroides.[3][4]

Biological Activity

The primary biological activity of 3-O-trans-p-coumaroyltormentic acid that has been investigated is its anticancer potential, specifically against breast cancer stem cells (CSCs).[3][5] CSCs are a subpopulation of tumor cells that are resistant to conventional therapies and are thought to be responsible for tumor recurrence and metastasis.[5]

Anticancer Effects

Research has demonstrated that 3-O-trans-p-coumaroyltormentic acid exhibits a range of effects against breast cancer cells, including:

-

Inhibition of Cell Proliferation: The compound has been shown to inhibit the proliferation of human breast cancer cell lines in a concentration-dependent manner.[3]

-

Inhibition of Mammosphere Formation: It effectively inhibits the formation of mammospheres, which is an in vitro assay for the self-renewal capacity of cancer stem cells.[3][5]

-

Reduction of Cancer Stem Cell Populations: Treatment with 3-O-trans-p-coumaroyltormentic acid leads to a decrease in the proportion of cells with the CD44high/CD24low marker profile, a characteristic of breast cancer stem cells. It also reduces the population of aldehyde dehydrogenase (ALDH)-positive cells, another marker for CSCs.[3][5]

-

Downregulation of Self-Renewal Genes: The compound has been observed to decrease the expression of genes associated with self-renewal in cancer stem cells, such as SOX2, CD44, and OCT4.[3][5]

-

Induction of Apoptosis: While the direct apoptotic mechanisms of 3-O-trans-p-coumaroyltormentic acid are still under full investigation, a related compound, 3-O-trans-p-coumaroyl-alphitolic acid, has been shown to induce apoptosis in leukemia cells through the generation of reactive oxygen species and activation of the unfolded protein response.[6]

Quantitative Data

The following tables summarize the key quantitative findings from the literature regarding the anticancer activity of 3-O-trans-p-coumaroyltormentic acid.

Table 1: Inhibition of Breast Cancer Cell Proliferation

| Cell Line | Concentration (µM) | Inhibition |

| MCF-7 | ≥ 40 | Concentration-dependent |

| MDA-MB-231 | ≥ 80 | Concentration-dependent |

Data from Choi et al., 2018[3]

Table 2: Effect on Breast Cancer Stem Cell Markers

| Cell Line | Treatment | Effect on CD44high/CD24low Population | Effect on ALDH-positive Population |

| MDA-MB-231 | 20 µM 3-O-trans-p-coumaroyltormentic acid | Reduction | Reduction |

Data from Choi et al., 2018[3]

Mechanism of Action

The primary mechanism of action identified for 3-O-trans-p-coumaroyltormentic acid in the context of breast cancer is the downregulation of the c-Myc protein.[3][5] c-Myc is a crucial proto-oncogene that plays a significant role in the survival and maintenance of cancer stem cells.[3] The compound was found to induce the degradation of the c-Myc protein through a ubiquitin-independent pathway.[3] This reduction in c-Myc levels is a key factor in the observed inhibition of cancer stem cell properties.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the cited research.

Isolation and Identification

-

Source Material: The compound has been isolated from the ethyl acetate (B1210297) extract of Aronia melanocarpa berries and Lysimachia clethroides.[3][4]

-

Extraction and Fractionation: The general procedure involves extraction with a solvent such as ethyl acetate, followed by activity-guided fractionation using techniques like silica (B1680970) gel column chromatography.[3]

-

Purification: Further purification is achieved through repeated chromatographic methods, including preparative thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).[3]

-

Structure Elucidation: The chemical structure is determined using spectroscopic techniques, primarily nuclear magnetic resonance (NMR) (¹H and ¹³C) and electrospray ionization (ESI) mass spectrometry.[3][5]

Cell Proliferation Assay (MTS Assay)

-

Cell Seeding: Human breast cancer cells (MCF-7 and MDA-MB-231) are seeded in 96-well plates.

-

Treatment: The cells are treated with varying concentrations of 3-O-trans-p-coumaroyltormentic acid for 48 hours.

-

MTS Reagent Addition: The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

-

Incubation: The plates are incubated to allow for the conversion of MTS to formazan (B1609692) by viable cells.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength to determine the number of viable cells, which is indicative of cell proliferation.[3]

Mammosphere Formation Assay

-

Cell Seeding: Single-cell suspensions of breast cancer cells are plated in ultra-low attachment plates.

-

Treatment: The cells are treated with 3-O-trans-p-coumaroyltormentic acid or a control (DMSO).

-

Culture: The cells are cultured in a specialized mammosphere culture medium.

-

Mammosphere Counting: After a set period, the number and size of the formed mammospheres are quantified.[3]

Flow Cytometry for CSC Markers

-

Cell Treatment: MDA-MB-231 cells are treated with 3-O-trans-p-coumaroyltormentic acid or DMSO for a specified duration.

-

Antibody Staining: The cells are stained with fluorescently labeled antibodies specific for CD44 and CD24.

-

ALDEFLUOR Assay: To identify the ALDH-positive population, the ALDEFLUOR kit is used according to the manufacturer's instructions.

-

Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in the CD44high/CD24low and ALDH-positive populations.[3]

Gene Expression Analysis (Real-time RT-PCR)

-

RNA Extraction: Total RNA is extracted from treated and control mammospheres.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

Real-time PCR: The cDNA is used as a template for real-time PCR with specific primers for self-renewal genes (SOX2, CD44, OCT4) and a housekeeping gene (e.g., β-actin) for normalization.

-

Data Analysis: The relative expression levels of the target genes are calculated.[3]

Visualizations

Signaling Pathway

Caption: Proposed mechanism of action for 3-O-trans-p-coumaroyltormentic acid.

Experimental Workflow

Caption: General experimental workflow for the isolation and evaluation of the compound.

Conclusion and Future Directions

3-O-trans-p-coumaroyltormentic acid has emerged as a promising natural compound with potent activity against breast cancer stem cells. Its ability to inhibit proliferation, mammosphere formation, and key CSC markers, primarily through the downregulation of c-Myc, highlights its therapeutic potential. For drug development professionals, this compound represents a valuable lead for the development of novel anticancer agents that can target the resilient cancer stem cell population.

Future research should focus on several key areas:

-

In Vivo Studies: To validate the in vitro findings, in vivo studies using animal models of breast cancer are essential to assess the compound's efficacy, pharmacokinetics, and potential toxicity.

-

Mechanism of Degradation: A more detailed investigation into the ubiquitin-independent degradation of c-Myc induced by this compound could reveal novel therapeutic targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 3-O-trans-p-coumaroyltormentic acid could lead to the identification of derivatives with enhanced potency and improved pharmacological properties.

-

Combination Therapies: Exploring the synergistic effects of this compound with existing chemotherapeutic agents could provide a strategy to overcome drug resistance and improve treatment outcomes.

References

- 1. 3-O-Trans-P-Coumaroyltormentic Acid | C39H54O7 | CID 14335955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Occurrence and Biological Activity of Tormentic Acid—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Triterpene Acid (3- O- p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-O-trans-p-coumaroyl-alphitolic acid, a triterpenoid from Zizyphus jujuba, leads to apoptotic cell death in human leukemia cells through reactive oxygen species production and activation of the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]

3-O-trans-p-Coumaroyltormentic Acid: A Technical Guide on its Role in Traditional and Modern Medicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-trans-p-coumaroyltormentic acid, a pentacyclic triterpenoid, is a promising natural compound with a growing body of research highlighting its potential therapeutic applications. Traditionally, plants rich in this and similar compounds have been used to treat a variety of ailments, from inflammatory conditions to digestive issues. Modern scientific investigation has begun to unravel the molecular mechanisms underlying these traditional uses, with a particular focus on its anticancer properties. This technical guide provides a comprehensive overview of the current knowledge on 3-O-trans-p-coumaroyltormentic acid, including its presence in traditional medicine, its quantified biological activities, detailed experimental protocols for its evaluation, and the signaling pathways it modulates.

Introduction

Pentacyclic triterpenoids are a class of natural products widely distributed in the plant kingdom and are known for their diverse pharmacological activities[1]. Among these, 3-O-trans-p-coumaroyltormentic acid has emerged as a compound of significant interest. It is an ester of tormentic acid and p-coumaric acid, both of which are individually recognized for their health benefits[2][3]. This guide synthesizes the available scientific data on 3-O-trans-p-coumaroyltormentic acid, aiming to provide a valuable resource for researchers and professionals in the field of drug discovery and development.

Presence in Traditional Medicine

While 3-O-trans-p-coumaroyltormentic acid itself is not explicitly mentioned in ancient traditional medicine texts, the plants from which it is isolated have a long history of medicinal use.

-

Aronia melanocarpa (Black Chokeberry): The berries of this plant are a known source of 3-O-trans-p-coumaroyltormentic acid[4][5]. Traditionally, Native Americans used aronia berries to make tea for treating colds[6][7]. In Europe, they have been used in traditional remedies and are recognized for their high antioxidant and anti-inflammatory properties[7][8].

-

Lysimachia clethroides (Gooseneck Loosestrife): This plant, also a source of the compound, has been utilized in traditional East Asian medicine to "clear heat and toxins," a concept that often corresponds to treating inflammatory conditions[9]. It has been traditionally used for ailments such as fever, sore throat, and urinary tract infections[9][10].

-

Ficus mucuso (Mucus Fig): Found in tropical Africa, this plant is another source of 3-O-trans-p-coumaroyltormentic acid. Traditionally, the figs are used for their laxative properties to treat constipation and other digestive issues, while the bark has been used in remedies for various other ailments[11][12].

The traditional applications of these plants, particularly in treating inflammatory and immune-related conditions, provide a historical basis for the modern investigation into the pharmacological properties of their bioactive constituents like 3-O-trans-p-coumaroyltormentic acid.

Quantified Biological Activities

The primary focus of current research on 3-O-trans-p-coumaroyltormentic acid has been its anticancer activity, especially against breast cancer stem cells.

Anticancer Activity

Studies have demonstrated that 3-O-trans-p-coumaroyltormentic acid exhibits potent activity against breast cancer cells by inhibiting proliferation, mammosphere formation (a measure of cancer stem cell activity), and cell migration[13][14].

| Cell Line | Assay | Concentration | Effect | Reference |

| MCF-7 (human breast adenocarcinoma) | Cell Proliferation (MTS) | ≥40 μM | Concentration-dependent inhibition | [4] |

| MDA-MB-231 (human breast adenocarcinoma) | Cell Proliferation (MTS) | ≥80 μM | Concentration-dependent inhibition | [4] |

| MCF-7 | Mammosphere Formation | 40 μM | 90% decline in mammosphere number and reduced size | [13] |

| MDA-MB-231 | Mammosphere Formation | 40 μM | 90% decline in mammosphere number and reduced size | [13] |

| MDA-MB-231 | Cell Migration | Not specified | Inhibition of migration | [4] |

| MDA-MB-231 | Colony Formation | Not specified | Inhibition of colony formation | [4] |

Anti-inflammatory and Anti-diabetic Potential

While direct quantitative data for the anti-inflammatory and anti-diabetic activities of 3-O-trans-p-coumaroyltormentic acid are still emerging, the activities of its parent compounds are well-documented. Tormentic acid has demonstrated anti-inflammatory and anti-diabetic effects in various studies[1][15]. p-Coumaric acid is also known for its anti-inflammatory and anti-diabetic properties[10][13]. Recent research indicates that the esterification of tormentic acid with p-coumaric acid enhances its anti-inflammatory effects by targeting NF-κB signaling[16].

Key Signaling Pathways

The most well-characterized signaling pathway modulated by 3-O-trans-p-coumaroyltormentic acid is the c-Myc degradation pathway in breast cancer stem cells.

c-Myc Degradation Pathway

3-O-trans-p-coumaroyltormentic acid has been shown to reduce the protein levels of c-Myc, a crucial survival factor for cancer stem cells, by promoting its degradation[13][14]. This degradation is mediated by the proteasome but occurs through a ubiquitin-independent mechanism[13]. This targeted degradation of a key oncogene highlights a significant mechanism for its anticancer effects.

Caption: c-Myc degradation pathway induced by 3-O-trans-p-coumaroyltormentic acid.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of 3-O-trans-p-coumaroyltormentic acid.

Isolation and Purification

A general protocol for the isolation of 3-O-trans-p-coumaroyltormentic acid from a plant source like Aronia melanocarpa involves the following steps:

-

Extraction: Dried and ground plant material is extracted with a solvent such as methanol (B129727) or ethanol.

-

Fractionation: The crude extract is then subjected to activity-guided fractionation using techniques like column chromatography over silica (B1680970) gel.

-

Purification: Further purification is achieved through preparative thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC)[4][5].

-

Structure Elucidation: The structure of the isolated compound is confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS)[4][5].

Caption: General workflow for the isolation of 3-O-trans-p-coumaroyltormentic acid.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of 3-O-trans-p-coumaroyltormentic acid for a specified period (e.g., 48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is calculated as a percentage of the control (untreated) cells.

Mammosphere Formation Assay

This assay assesses the self-renewal capacity of cancer stem cells.

-

Single-Cell Suspension: Prepare a single-cell suspension of breast cancer cells.

-

Plating: Plate the cells at a low density (e.g., 1,000 cells/well) in ultra-low attachment 6-well plates.

-

Culture Medium: Culture the cells in a serum-free medium supplemented with growth factors (e.g., EGF, bFGF).

-

Treatment: Add 3-O-trans-p-coumaroyltormentic acid at the desired concentration.

-

Incubation: Incubate the plates for 7-10 days to allow for mammosphere formation.

-

Quantification: Count the number of mammospheres formed and measure their size under a microscope.

Western Blot Analysis for c-Myc

This technique is used to detect the levels of specific proteins in a sample.

-

Cell Lysis: Lyse treated and untreated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for c-Myc, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Future Directions and Conclusion

3-O-trans-p-coumaroyltormentic acid is a natural product with significant therapeutic potential, particularly in the realm of oncology. Its ability to target cancer stem cells by promoting the degradation of the c-Myc oncoprotein is a noteworthy discovery. While its role in traditional medicine is inferred from the use of its source plants, further research is warranted to fully elucidate its anti-inflammatory, anti-diabetic, and other pharmacological activities. The detailed experimental protocols provided in this guide serve as a foundation for future investigations into this promising compound. As research progresses, 3-O-trans-p-coumaroyltormentic acid may prove to be a valuable lead compound for the development of novel therapies for a range of diseases.

References

- 1. The Occurrence and Biological Activity of Tormentic Acid—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. inotiv.com [inotiv.com]

- 3. benchchem.com [benchchem.com]

- 4. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Triterpene Acid (3- O- p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. A detailed mammosphere assay protocol for the quantification of breast stem cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Serum Western Blot for the Detection of a c-Myc Protein Tag in Non-human Primates and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. The Occurrence and Biological Activity of Tormentic Acid—A Review - ProQuest [proquest.com]

- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 13. Antidiabetic and antihyperlipidemic activity of p-coumaric acid in diabetic rats, role of pancreatic GLUT 2: In vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Potential Therapeutic Targets of 3-O-trans-p-coumaroyltormentic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the identified and potential therapeutic targets of 3-O-trans-p-coumaroyltormentic acid, a naturally occurring triterpenoid. The information presented herein is intended to guide further research and drug development efforts by summarizing key molecular targets, associated signaling pathways, and the experimental methodologies used for their identification.

Anticancer Therapeutic Targets

3-O-trans-p-coumaroyltormentic acid has demonstrated significant potential as an anticancer agent, primarily through its targeted action on cancer stem cells (CSCs) and its ability to induce apoptosis in malignant cells.

Primary Target: c-Myc in Breast Cancer Stem Cells

The proto-oncogene c-Myc is a critical transcription factor that governs cell growth, proliferation, and apoptosis.[1] In the context of oncology, its dysregulation is a hallmark of many cancers, and it is considered a vital survival factor for CSCs. 3-O-trans-p-coumaroyltormentic acid has been identified as a potent inhibitor of breast CSCs by directly targeting c-Myc for degradation.[1][2]

The compound preferentially reduces the protein levels of c-Myc by inducing its degradation through a proteasomal, yet ubiquitin-independent, pathway.[1] This targeted degradation disrupts the core machinery that CSCs rely on for survival and self-renewal.

Downstream Effects of c-Myc Degradation:

-

Inhibition of CSC Proliferation and Self-Renewal: The compound effectively inhibits the formation and proliferation of mammospheres, an in vitro model for CSCs.[1][2]

-

Reduction of CSC Subpopulations: Treatment leads to a decrease in the CD44high/CD24low and aldehyde dehydrogenase (ALDH)-positive cell populations, which are established markers for breast CSCs.[1][2]

-

Downregulation of Self-Renewal Genes: A marked decrease in the expression of key self-renewal transcription factors, including Sox2, CD44, and Oct4, is observed following treatment.[1][2]

| Cell Line | Assay | Effect | Concentration | Citation |

| MCF-7 | Cell Proliferation (MTS) | Concentration-dependent inhibition | ≥40 μM | [1] |

| MDA-MB-231 | Cell Proliferation (MTS) | Concentration-dependent inhibition | ≥80 μM | [1] |

| MCF-7 | Mammosphere Formation | Inhibition | 40 μM | [1] |

| MDA-MB-231 | Mammosphere Formation | Inhibition | 40 μM | [1] |

| MDA-MB-231 | ALDH+ Population | Reduction from 1.0% to 0.4% | Not specified | [1] |

| MDA-MB-231 | CD44high/CD24low Population | Reduction | Not specified | [1] |

-

Cell Proliferation (MTS Assay): Human breast cancer cell lines (MCF-7, MDA-MB-231) are seeded in 96-well plates. After 24 hours, cells are treated with varying concentrations of 3-O-trans-p-coumaroyltormentic acid or DMSO (vehicle control) for 48 hours. Cell viability is measured using the 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay, where the absorbance is read at 490 nm.[1]

-

Mammosphere Formation Assay: Single-cell suspensions of breast cancer cells are plated in ultra-low attachment 6-well plates in mammosphere culture medium. Cells are treated with the compound or DMSO. After 7-10 days, the number and size of mammospheres (spherical colonies of undifferentiated cells) are quantified under a microscope.[1]

-

ALDEFLUOR Assay for ALDH Activity: To identify the ALDH-positive cell population, cells are treated with the compound for 24 hours. Subsequently, the ALDEFLUOR assay is performed according to the manufacturer's protocol. The cells are incubated with the ALDEFLUOR reagent, and the percentage of ALDH-positive cells is determined using flow cytometry.[1]

-

Real-Time RT-PCR for Gene Expression: Mammospheres are treated with the compound, and total RNA is extracted. cDNA is synthesized via reverse transcription. Real-time quantitative PCR is then performed using specific primers for self-renewal genes (Sox2, CD44, Oct4) and a housekeeping gene (e.g., β-actin) for normalization.[1]

-

Western Blot for Protein Degradation: Cells are treated with the compound, with or without a proteasome inhibitor (e.g., MG132) or a protein synthesis inhibitor (e.g., cycloheximide). Cell lysates are collected at various time points, separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against c-Myc and a loading control (e.g., β-actin).[1]

Secondary Target: Topoisomerase I in Leukemia

In addition to its effects on breast CSCs, 3-O-trans-p-coumaroyltormentic acid is reported to induce caspase-dependent apoptotic cell death in human leukemia HL-60 cells. This activity is attributed, at least in part, to the inhibition of topoisomerase I, a crucial enzyme for DNA replication and repair.[1] This suggests the compound may serve as a lead for developing drugs against hematological malignancies.

Anti-inflammatory Therapeutic Targets

The compound demonstrates enhanced anti-inflammatory properties compared to its parent molecule, tormentic acid. This is primarily achieved by targeting the canonical inflammatory signaling pathway, NF-κB.

Primary Target: NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes, including cytokines and chemokines. 3-O-trans-p-coumaroyltormentic acid acts as a potent inhibitor of this pathway.[3]

The compound effectively inhibits NF-κB activation in both Toll-like receptor 4 (TLR4)-dependent and -independent models.[3] This broad inhibition prevents the nuclear translocation of NF-κB subunits, thereby blocking the transcription of downstream inflammatory mediators.

Downstream Effects of NF-κB Inhibition:

-

Reduction of Pro-inflammatory Cytokines: Treatment significantly decreases the production of key pro-inflammatory cytokines and chemokines, including TNFα, IL-8, CCL2, CXCL5, and CXCL11 in LPS-stimulated macrophages.[3]

-

Antioxidant Activity: The compound effectively reduces cellular levels of reactive oxygen species (ROS) and nitric oxide (NO), which are key mediators of inflammatory stress.[3]

-

In Vivo Efficacy: In a C. elegans model, the compound downregulates several stress-induced genes, showcasing its bioactivity in a whole-organism context.[3]

| Model System | Assay | Effect | Citation | | :--- | :--- | :--- | | LPS-stimulated THP-1 Macrophages | Cytokine Array | Significant decrease in TNFα, IL-8, CCL2, CXCL5, CXCL11 |[3] | | Cellular Models | ROS/NO Assays | Significant reduction in cellular ROS and NO levels |[3] | | HEK-Blue Reporter Cells | NF-κB Activation | Inhibition in TLR4-dependent and -independent models |[3] | | C. elegans | Gene Expression | Downregulation of stress-induced genes (daf-16, gst-4) |[3] |

-

Cell Culture and Stimulation: Human monocytic THP-1 cells are differentiated into macrophages. The macrophages are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response in the presence or absence of 3-O-trans-p-coumaroyltormentic acid.[3]

-

Cytokine Analysis: The supernatant from stimulated macrophages is collected. The levels of secreted pro-inflammatory cytokines and chemokines are quantified using protein cytokine arrays or multiplex immunoassays (e.g., Luminex).[3]

-

NF-κB Reporter Assay: HEK-Blue cells, which are engineered with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, are used. Cells are stimulated to activate NF-κB (e.g., via TLR4) with and without the compound. NF-κB activation is quantified by measuring SEAP activity in the supernatant.[3]

-

ROS and NO Measurement: Cellular reactive oxygen species (ROS) are measured using fluorescent probes like DCFH-DA. Nitric oxide (NO) production is quantified by measuring nitrite (B80452) concentration in the cell culture supernatant using the Griess reagent.[3]

Other Potential Therapeutic Avenues

Antitrypanosomal Activity

Pentacyclic triterpenic acids and their C3 esters, including 3-O-p-coumaroyltormentic acid isomers, have been recognized for their antitrypanosomal activity.[4] This suggests a potential application in the development of novel treatments for parasitic infections caused by Trypanosoma species.[4] Further investigation is required to elucidate the specific molecular targets within the parasite.

Conclusion

3-O-trans-p-coumaroyltormentic acid is a promising natural compound with well-defined therapeutic targets in oncology and inflammation. Its ability to induce the degradation of the c-Myc oncoprotein positions it as a strong candidate for therapies targeting breast cancer stem cells. Simultaneously, its potent inhibition of the NF-κB signaling pathway provides a clear mechanism for its anti-inflammatory effects. Additional targets, such as Topoisomerase I and those related to its antitrypanosomal activity, broaden its therapeutic potential. This guide summarizes the foundational evidence necessary for drug development professionals to advance this molecule into further preclinical and clinical investigation.

References

- 1. Triterpene Acid (3-O-p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triterpene Acid (3- O- p-Coumaroyltormentic Acid) Isolated From Aronia Extracts Inhibits Breast Cancer Stem Cell Formation through Downregulation of c-Myc Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis and Biological Activity of C3 Hemisynthetic Triterpenic Esters as Novel Antitrypanosomal Hits - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Isolation and Biological Evaluation of 3-O-trans-p-coumaroyltormentic acid from Aronia

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the isolation and purification of 3-O-trans-p-coumaroyltormentic acid, a bioactive triterpene acid, from the berries of Aronia melanocarpa (black chokeberry). Furthermore, it outlines experimental procedures to evaluate its biological activity, specifically its inhibitory effects on breast cancer stem cells (CSCs) through the downregulation of the c-Myc signaling pathway. All quantitative data from the cited experiments are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

Aronia melanocarpa, commonly known as black chokeberry, is a rich source of various bioactive compounds, including polyphenols and triterpenoids.[1][2] Among these, 3-O-trans-p-coumaroyltormentic acid has been identified as a potent inhibitor of breast cancer stem cell formation.[1] CSCs are a subpopulation of cancer cells known for their resistance to conventional therapies and their role in tumor recurrence and metastasis.[3] Targeting CSCs with phytochemicals represents a promising strategy in cancer therapy.[3] This protocol details the methodology for isolating this promising compound and characterizing its anti-cancer properties.

Experimental Protocols

Isolation of 3-O-trans-p-coumaroyltormentic acid

This protocol is based on a bioassay-guided fractionation approach.[1]

2.1.1. Plant Material and Extraction

-

Preparation: Obtain dried berries of Aronia melanocarpa. Grind the dried berries into a fine powder.

-

Methanol (B129727) Extraction:

-

Soak 1 kg of the dried Aronia powder in 10 L of methanol.

-

Stir or agitate the mixture for 24 hours at room temperature.

-

Filter the mixture to separate the methanol extract from the solid plant material.

-

Concentrate the methanol extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

2.1.2. Solvent Partitioning

-

Solubilization: Dissolve the dried methanol extract in 500 mL of methanol.

-

Addition of Water: Add 500 mL of distilled water to the methanolic solution.

-

Ethyl Acetate (B1210297) Fractionation:

-

Perform liquid-liquid partitioning by adding an equal volume of ethyl acetate.

-

Shake the mixture vigorously in a separatory funnel and allow the layers to separate.

-

Collect the upper ethyl acetate layer. Repeat this process three times.

-

Combine the ethyl acetate fractions and concentrate them under reduced pressure to yield the ethyl acetate fraction.

-

2.1.3. Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography:

-

Column Preparation: Pack a glass column (e.g., 25 cm x 3.5 cm) with silica gel (230-400 mesh) in a suitable non-polar solvent.

-

Sample Loading: Dissolve the concentrated ethyl acetate fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. After drying, load the sample onto the top of the prepared column.

-

Elution: Elute the column with a gradient of increasing polarity, starting with a non-polar solvent and gradually introducing a more polar solvent (e.g., a hexane-ethyl acetate gradient followed by a chloroform-methanol gradient).

-

Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

-

Pooling: Combine fractions containing the compound of interest based on TLC analysis.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Further purify the active fractions obtained from column chromatography using a preparative HPLC system.

-

Column: A reversed-phase C18 column is typically suitable for this type of compound.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small percentage of formic acid to improve peak shape) is commonly used.

-

Detection: Monitor the elution at a suitable UV wavelength (e.g., 254 nm or 320 nm).

-

Fraction Collection: Collect the peak corresponding to 3-O-trans-p-coumaroyltormentic acid.

-

Final Step: Evaporate the solvent from the collected fraction to obtain the purified compound.

-

Structural Elucidation

The structure of the isolated compound should be confirmed using spectroscopic methods.[1]

-

Electrospray Ionization Mass Spectrometry (ESI-MS):

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Record ¹H and ¹³C NMR spectra, as well as 2D NMR (e.g., COSY, HMQC, HMBC) to confirm the structure.

-

Key ¹H NMR signals for the trans-p-coumaroyl moiety in CD₃OD are expected around δ 7.61 and 6.80 (trans-conjugated olefinic protons) and δ 7.45 and 6.38 (aromatic protons of a 1,4-disubstituted benzene (B151609) ring).[1] The remaining signals will be characteristic of a triterpenoid (B12794562) structure.[1]

-

Biological Activity Assays

2.3.1. Cell Culture

-

Maintain human breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) in appropriate culture media supplemented with fetal bovine serum and antibiotics, under standard cell culture conditions (37°C, 5% CO₂).

2.3.2. Cell Viability Assay (MTS Assay)

-

Seed breast cancer cells in 96-well plates.

-

After 24 hours, treat the cells with increasing concentrations of 3-O-trans-p-coumaroyltormentic acid for 48 hours.[1]

-

Add MTS reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at 490 nm to determine cell viability.

2.3.3. Mammosphere Formation Assay

-

Plate single cells in ultra-low attachment plates with mammosphere culture medium.

-

Treat the cells with 3-O-trans-p-coumaroyltormentic acid or DMSO (vehicle control).[1]

-

Incubate for 7-10 days to allow mammosphere formation.

-

Count the number of mammospheres formed under a microscope.

2.3.4. Western Blot Analysis for c-Myc Expression

-

Treat breast cancer cells with 3-O-trans-p-coumaroyltormentic acid for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against c-Myc and a loading control (e.g., β-actin).

-

Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

Data Presentation

Table 1: Effects of 3-O-trans-p-coumaroyltormentic acid on Breast Cancer Cell Proliferation.

| Cell Line | Concentration (µM) | Inhibition of Cell Proliferation (%) |

| MCF-7 | 40 | Significant inhibition observed |

| MDA-MB-231 | 80 | Significant inhibition observed |

Data derived from Choi et al. (2018). The study reported concentration-dependent inhibition, with significant effects starting at the noted concentrations after 48 hours of stimulation.[1]

Table 2: Inhibition of Mammosphere Formation by 3-O-trans-p-coumaroyltormentic acid.

| Cell Line | Treatment | Effect on Mammosphere Formation |

| MCF-7 | 3-O-trans-p-coumaroyltormentic acid | Dose-dependent inhibition |

| MDA-MB-231 | 3-O-trans-p-coumaroyltormentic acid | Dose-dependent inhibition |

Data derived from Choi et al. (2018). The compound was shown to effectively inhibit the formation of primary mammospheres.[1]

Table 3: Effect of 3-O-trans-p-coumaroyltormentic acid on Cancer Stem Cell Markers.

| Marker | Cell Line | Treatment (20 µM for 24h) | Outcome |

| CD44high/CD24low | MDA-MB-231 | 3-O-trans-p-coumaroyltormentic acid | Decrease in this subpopulation |

| ALDH-positive cells | MDA-MB-231 | 3-O-trans-p-coumaroyltormentic acid | Decrease in the proportion of ALDH-positive cells from 1.0% to 0.4% |

| Self-renewal genes (Sox2, CD44, Oct4) | Breast CSCs | 3-O-trans-p-coumaroyltormentic acid | Decreased expression |

Data derived from Choi et al. (2018).[1]

Mandatory Visualizations

Caption: Experimental workflow for the isolation and analysis of 3-O-trans-p-coumaroyltormentic acid.

Caption: Proposed signaling pathway for the inhibition of cancer stem cell properties.

References

Application Notes and Protocols for the Synthesis of 3-O-trans-p-coumaroyltormentic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract